2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride
Description
2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride is a heterocyclic compound featuring a fused thiopyrano-thiazole scaffold with a sulfone group and an amino substituent. Its structure includes a bicyclic system where a sulfur-containing pyran ring is fused to a thiazole ring, with a dione moiety contributing to its electronic and steric properties. This compound is commercially available as a research chemical (CAS number listed in supplier catalogs) and is utilized in pharmaceutical and materials science research .
Properties
IUPAC Name |
5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2.ClH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCHZPLUIPKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole derivatives exhibit notable anticancer activity. For instance:
- Cytotoxicity Studies : Derivatives of 2-amino thiazoles have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that thiazole-based compounds can inhibit the growth of human liver hepatocellular carcinoma (HepG2) cells and African green monkey kidney cells (VERO) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells. Some derivatives have been linked to the inhibition of key enzymes involved in cancer proliferation .
Antioxidant Activity
Compounds with thiazole structures have been investigated for their antioxidant properties:
- Radical Scavenging : Thiazole derivatives can act as radical scavengers, potentially mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor:
- 5-Lipoxygenase Inhibition : A related class of thiazole compounds has been identified as potent inhibitors of human 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. This inhibition is relevant for developing treatments for asthma and allergic conditions . The competitive inhibition mechanism suggests that these compounds could serve as lead molecules for new therapeutic agents targeting inflammatory diseases.
Synthetic Pathways
The synthesis of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole derivatives typically involves:
- Condensation Reactions : Various synthetic methods have been reported for creating thiazole derivatives through condensation reactions with different reagents such as thiourea and aldehydes . These methods allow for the modification of the thiazole ring to enhance biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive and synthetic heterocycles, including:
Bioactivity Comparison
- Antiviral: Albonoursin (IC50 = 6.8 μM against H1N1) and diketopiperazines from Streptomyces sp. .
- Antioxidant: Thiopyrano-thiazole carboxamides showed 40–60% DPPH scavenging at 250 μM .
- Anti-inflammatory: Synthetic thiopyrano-thiazoles reduced carrageenan-induced edema in rats by 30–50% .
The amino and sulfone groups in the target compound may enhance solubility and binding affinity compared to non-sulfonated analogues, though this requires experimental validation.
Commercial and Industrial Relevance
- Availability: The hydrochloride and hydrobromide salts are marketed by suppliers like AK Scientific and ECHEMI for research use, priced competitively with analogues like albonoursin .
- Applications: Potential applications in drug discovery (e.g., antiviral/anti-inflammatory agents) and materials science (e.g., sulfur-rich polymers).
Biological Activity
2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.27 g/mol. The compound features a thiopyrano-thiazole framework that contributes to its biological activity.
1. Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that certain thiazole derivatives showed cytotoxic effects against various cancer cell lines including K562 (chronic myeloid leukemia) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
- The compound was found to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
2. Antimicrobial Properties
Thiazole derivatives have been reported to possess notable antimicrobial activity:
- A series of studies highlighted the effectiveness of thiazole-based compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often lower than those of standard antibiotics .
- Specific derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in treating fungal infections .
3. Antioxidant Activity
The antioxidant properties of thiazole compounds have also been explored:
- Compounds similar to 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole were shown to scavenge free radicals effectively in vitro. This suggests a potential role in preventing oxidative stress-related diseases .
Case Studies
Several case studies have investigated the biological activities of related thiazole compounds:
The biological activity of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole is hypothesized to involve several mechanisms:
- Cell Cycle Arrest: Inducing G1 or G2 phase arrest in cancer cells.
- Apoptosis Induction: Activating intrinsic apoptotic pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
